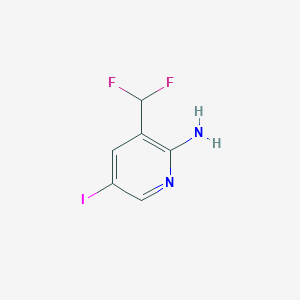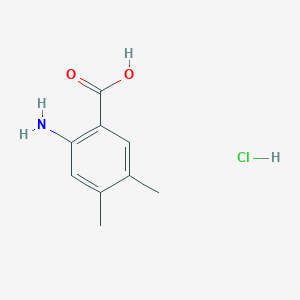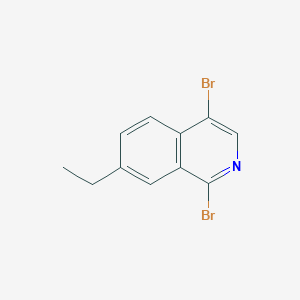
9H-carbazole-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-carbazole-3-sulfonamide is a compound that belongs to the class of carbazole derivatives Carbazole itself is a heterocyclic aromatic compound with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ringCarbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential in various fields, including medicine, chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 9H-carbazole with chlorosulfonic acid to form 9H-carbazole-3-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 9H-carbazole-3-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
9H-carbazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents to the carbazole ring
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique properties
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities
Industry: Utilized in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge-transport properties
作用機序
The mechanism of action of 9H-carbazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, some carbazole derivatives exert their effects by reactivating the P53 molecular signaling pathway, leading to anticancer activity. Others may inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, resulting in anti-inflammatory effects . The compound’s ability to modulate various signaling pathways makes it a versatile candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
9H-carbazole-3-ol: A hydroxylated derivative of carbazole with potential biological activities.
9H-fluorene: A structurally related compound with applications in pharmaceuticals and materials science.
Dibenzothiophene: Another biaryl compound with diverse pharmacological properties.
Uniqueness
9H-carbazole-3-sulfonamide stands out due to the presence of the sulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable candidate for various applications .
特性
CAS番号 |
1375472-92-6 |
|---|---|
分子式 |
C12H10N2O2S |
分子量 |
246.29 g/mol |
IUPAC名 |
9H-carbazole-3-sulfonamide |
InChI |
InChI=1S/C12H10N2O2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H2,13,15,16) |
InChIキー |
OBQSIVXLXFZKTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)

![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)





![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)

